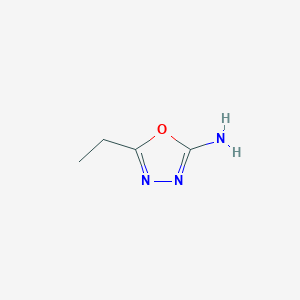

5-Ethyl-1,3,4-oxadiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-ethyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSTYRIUVMKGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321893 | |

| Record name | 5-ethyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-61-9 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 382942 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3775-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 1,3,4-Oxadiazole (B1194373) Core

The construction of the 1,3,4-oxadiazole ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this structural motif. These strategies often begin with readily available starting materials and proceed through key cyclization steps.

Cyclization Reactions from Hydrazides and Related Precursors

A predominant and versatile method for synthesizing the 1,3,4-oxadiazole core involves the cyclization of hydrazides and their derivatives. nih.gov One common approach is the dehydration of N,N'-diacylhydrazines using various dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. biointerfaceresearch.com This intramolecular cyclization effectively forges the oxadiazole ring.

Another widely employed strategy is the oxidative cyclization of acylhydrazones, which are typically formed from the condensation of hydrazides with aldehydes. nih.govbiointerfaceresearch.com A variety of oxidizing agents have been utilized for this transformation, including potassium permanganate, ferric chloride, and molecular iodine. biointerfaceresearch.comtandfonline.com The choice of oxidizing agent can be crucial for the reaction's success and is often dependent on the specific substrates involved.

Furthermore, direct annulation of hydrazides with methyl ketones, facilitated by a base like potassium carbonate, presents an alternative route. nih.govorganic-chemistry.org This reaction proceeds through an oxidative cleavage of C-C bonds followed by cyclization and deacylation. nih.govorganic-chemistry.org

Formation of the 2-Amino-1,3,4-oxadiazole System

The introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring is a key structural feature of the target compound. Several synthetic routes specifically address the formation of this 2-amino-1,3,4-oxadiazole system.

One prominent method involves the cyclization of semicarbazones or thiosemicarbazones. nih.govresearchgate.net For instance, iodine-mediated oxidative cyclization of semicarbazones, derived from the condensation of semicarbazide (B1199961) and aldehydes, provides a direct route to 2-amino-substituted 1,3,4-oxadiazoles. nih.govjchemrev.comjchemrev.com Similarly, the cyclization of thiosemicarbazides, often prepared from the reaction of acid chlorides with thiosemicarbazide (B42300), can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of potassium iodide. researchgate.netnih.gov A tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides has also been reported as an effective method. organic-chemistry.org

An environmentally benign approach for the preparation of 2-amino-5-substituted-1,3,4-oxadiazoles involves the electrooxidation of semicarbazones at a platinum electrode. researchgate.net This electrochemical method offers a green alternative to traditional chemical oxidants. researchgate.net

Targeted Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-amine

The specific synthesis of this compound requires the strategic introduction of an ethyl group at the 5-position of the 2-amino-1,3,4-oxadiazole core.

Specific Reaction Sequences for Ethyl Group Introduction

The ethyl group is typically introduced by starting with a precursor that already contains the ethyl moiety. For example, the synthesis can commence with the reaction of an ethyl-substituted hydrazide with a reagent that will form the 2-amino-1,3,4-oxadiazole ring. Alternatively, one could start with propionyl chloride (an ethyl-containing acid chloride) and react it with thiosemicarbazide to form the corresponding acylthiosemicarbazide, which is then cyclized to yield the desired product. researchgate.netnih.gov

Another documented pathway involves the reduction of a related nitro-substituted compound. For instance, 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be reduced to 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, showcasing a method for modifying a pre-existing 5-ethyl-1,3,4-oxadiazole ring. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the specific reagents used for cyclization. For instance, in the cyclization of diacylhydrazines, the selection of the dehydrating agent can significantly impact the outcome. biointerfaceresearch.com

In the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides, the choice of the desulfurizing/cyclizing agent is critical. While reagents like mercury acetate (B1210297) have been used, more environmentally benign and less toxic alternatives are preferred. luxembourg-bio.com The use of uronium coupling reagents like TBTU in the presence of a base such as DIEA has been shown to be an efficient method for this transformation. luxembourg-bio.com The optimization of catalyst loading, as seen in cobalt-catalyzed syntheses of related 1,3,4-oxadiazoles, can also lead to significantly improved yields. acs.org

Table 1: Comparison of Reagents for 2-Amino-1,3,4-oxadiazole Synthesis

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide & Acid Chlorides | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), KI | 2-Amino-5-aryl-1,3,4-oxadiazoles | Moderate to Good | nih.gov |

| Hydrazides & Isothiocyanates | TBTU, DIEA | 2,5-Disubstituted-1,3,4-oxadiazoles | 85% | luxembourg-bio.com |

| Hydrazides & Isothiocyanates | DCC, DIEA | 2,5-Disubstituted-1,3,4-oxadiazoles | 50% | luxembourg-bio.com |

| Hydrazides & Isothiocyanates | CDI, DIEA | 2,5-Disubstituted-1,3,4-oxadiazoles | 63% | luxembourg-bio.com |

Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. The synthesis of 1,3,4-oxadiazoles has also benefited from these green chemistry principles.

One notable approach is the use of solvent-free reaction conditions. For example, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been achieved by grinding aryl hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine. tandfonline.com This method avoids the use of organic solvents and the need to isolate the intermediate N-acyl hydrazones. tandfonline.com

Electrochemical methods, as mentioned earlier, also represent a green approach by replacing chemical oxidants with electricity. researchgate.net The use of water as a solvent, where possible, and the development of one-pot syntheses that reduce the number of purification steps are other key aspects of green chemistry being applied to the synthesis of this important class of heterocycles. rsc.orgresearchgate.net The development of catalytic methods, such as the use of cobalt catalysts, also contributes to greener synthesis by reducing the amount of reagents required. acs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including 1,3,4-oxadiazoles. This method significantly reduces reaction times, often increases yields, and allows for greater control over reaction conditions compared to conventional heating. The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles, a class of compounds to which this compound belongs, has been effectively demonstrated using microwave irradiation.

In a typical procedure, a mixture of an appropriate acid hydrazide (in this case, propanoyl hydrazide) and a cyanogen (B1215507) source or its equivalent is irradiated in a microwave reactor. For instance, the reaction of acid chlorides with hydrazine (B178648) hydrate (B1144303) and isothiocyanates can be carried out in a one-pot fashion under microwave irradiation to afford the desired 2-amino-1,3,4-oxadiazole derivatives in high yields. nih.govtandfonline.com The use of microwave energy directly heats the reactant molecules, leading to a rapid temperature increase and accelerated reaction rates. organic-chemistry.org This technique is also amenable to solvent-free conditions, further enhancing its green chemistry credentials. nih.govtandfonline.com

Catalyst-Free and Solvent-Free Methods

The development of catalyst-free and solvent-free synthetic methods is a primary goal in green chemistry. For the synthesis of 2-amino-1,3,4-oxadiazoles, a convenient one-pot, multi-component procedure has been developed that operates under microwave irradiation without the need for any catalyst or solvent. nih.govtandfonline.com This approach involves the reaction of acid chlorides with hydrazine hydrate and isothiocyanates. nih.govtandfonline.com The absence of a solvent reduces waste and simplifies product purification, while the elimination of a catalyst avoids issues of cost, toxicity, and potential product contamination. This method represents a significant improvement over previously reported syntheses, offering high yields and purity of the final products. nih.govtandfonline.com

Electrochemical Synthesis Techniques

Electrochemical synthesis offers a mild and environmentally friendly alternative to traditional synthetic methods that rely on chemical oxidants or catalysts. acs.orgresearchgate.net This technique utilizes an electric potential to drive chemical transformations, often with high selectivity and efficiency. acs.org The synthesis of N-substituted 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-amines has been successfully achieved using an electrochemical approach, demonstrating the applicability of this method to similar structures. acs.org

The process typically involves a two-electrode system in a suitable electrolyte. acs.org The starting materials, such as a hydrazide and an isothiocyanate equivalent, are introduced into the reaction vessel. Applying a potential across the electrodes initiates electrochemical oxidation and subsequent cyclization to form the 1,3,4-oxadiazole ring. acs.org Key advantages of this method include high functional group tolerance, good yields, and mild reaction conditions, aligning with the principles of green chemistry. acs.orgresearchgate.net

Derivatization Strategies and Functionalization Reactions

The 2-amino group of this compound is a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Amino Group (Position 2)

The primary amino group at the C2 position of the oxadiazole ring is nucleophilic and can undergo a variety of chemical transformations.

The amino group of 2-amino-1,3,4-oxadiazoles can be readily acylated using various acylating agents. Reactions with acid chlorides, such as chloroacetyl chloride or substituted benzoyl chlorides, in the presence of a base like triethylamine (B128534) or potassium carbonate, yield the corresponding N-acyl derivatives. nih.govacs.org These reactions are fundamental for building more complex molecular architectures.

Amide bond formation is another important transformation. For example, 2-amino-1,3,4-oxadiazoles can be coupled with N-protected amino acids (e.g., N-Boc-glycine) using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org This creates peptidomimetic structures where the oxadiazole core is linked to amino acid residues.

Alkylation of the 2-amino group can be more challenging due to the reduced nucleophilicity of the exocyclic amino group. acs.org While simple organic bases may not be sufficient, the use of strong bases like sodium hydride (NaH) can facilitate N-alkylation or N-sulfonylation reactions. acs.org

Table 1: Examples of Reactions at the Amino Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acid chloride (e.g., benzoyl chloride), Et₃N | N-Acyl-2-amino-1,3,4-oxadiazole |

| Amide Formation | N-Boc-amino acid, DCC, DMAP | N-(Oxadiazol-2-yl)amide |

| Alkylation | Alkyl halide, NaH | N-Alkyl-2-amino-1,3,4-oxadiazole |

The 2-amino-1,3,4-oxadiazole core can exist in tautomeric equilibrium with the 2-imino-1,3,4-oxadiazoline form. The synthesis of compounds possessing the 2-imino-1,3,4-oxadiazoline structure has been reported, highlighting this important structural motif. nih.gov An efficient synthesis of 2-imino-1,3,4-oxadiazolines can be achieved from the reaction of acylhydrazides and isothiocyanates. nih.gov This process involves an aerobic oxidation of the acylhydrazide, facilitated by a base like 4-dimethylaminopyridine (DMAP), which then undergoes an annulation reaction with the isothiocyanate to form the imino-oxadiazoline ring. nih.gov

For instance, the reaction of a chloroacetylated 2-amino-1,3,4-oxadiazole with ammonium (B1175870) thiocyanate (B1210189) leads to the formation of a 2-(oxadiazol-2-ylimino)-thiazolidin-4-one derivative, which contains the characteristic imino linkage at the C2 position of the oxadiazole ring. nih.govacs.org This demonstrates a reactive pathway to form imino derivatives from the parent amine.

Modifications at the Ethyl Group (Position 5)

The ethyl group at the 5-position of the 1,3,4-oxadiazole ring serves as a valuable handle for introducing further structural diversity. Synthetic strategies targeting this position include chain elongation and the introduction of various functional groups.

Chain Elongation and Functional Group Introduction (e.g., phenylazo moieties from 5-alkyl derivatives)

The alkyl substituent at the C5 position of the 1,3,4-oxadiazole ring can be extended. For instance, a related methodology demonstrates the conversion of an ethyl group to a propyl group on a 2-phenyl-1,3,4-oxadiazole (B1361358) derivative. This is achieved through deprotonation of the active methylene (B1212753) in an ethyl acetate-substituted oxadiazole using a base like potassium carbonate, followed by alkylation with ethyl bromide. Subsequent hydrolysis and radical decarboxylation can then yield the elongated alkyl chain. acs.orgacs.org While this specific example is on a different derivative, the principle can be applied to this compound with appropriate protection of the amine group.

A significant functional group introduction involves the synthesis of derivatives containing phenylazo moieties. An efficient method for this transformation has been described for 5-alkyl-1,3,4-oxadiazole derivatives. nih.gov The process begins with the synthesis of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles. The nitro group is then selectively reduced to a primary aromatic amine, for example using a sodium borohydride-tin(II) chloride dihydrate system, to yield 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. nih.govdntb.gov.ua These anilines subsequently undergo diazotization, followed by coupling with activated aromatic compounds such as phenol, resorcinol, or N,N-dimethylaniline, to produce the desired phenylazo-containing derivatives. nih.gov

Aromatic Substitution on Derived Phenyl-Ethyl Moieties

Further modifications can be achieved through aromatic substitution on phenyl groups that have been introduced at the ethyl moiety. A key transformation is the reduction of a nitro group on a phenyl ring attached to the oxadiazole core. For instance, 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be reduced to 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline. This transformation is a critical step in the synthesis of more complex derivatives, such as the aforementioned phenylazo compounds. nih.gov

Halogenation and Cross-Coupling Reactions for Further Derivatization

Halogenation of the 1,3,4-oxadiazole ring or its substituents, followed by cross-coupling reactions, provides a powerful avenue for creating novel carbon-carbon and carbon-heteroatom bonds. While direct halogenation of the ethyl group on this compound is not extensively documented, the synthesis of 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles has been reported. mdpi.com These bromoalkyl derivatives are valuable intermediates for subsequent nucleophilic substitution reactions. mdpi.com

Moreover, halogenated 1,3,4-oxadiazoles are effective substrates in cross-coupling reactions. For example, 2-bromo-5-phenyl-1,3,4-oxadiazole (B1285659) has been successfully coupled with derivatives of boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate, in what is classified as a Suzuki cross-coupling reaction. mdpi.com Even in the presence of multiple halogen substituents, selective coupling at the C2 position of the 1,3,4-oxadiazole ring has been observed. mdpi.com

Sonogashira cross-coupling reactions have also been employed for the derivatization of 1,3,4-oxadiazoles. For example, 2-(4-tert-Butylphenyl)-5-(4-ethynylphenyl)-1,3,4-oxadiazole reacts with a variety of heteroaryl iodides under standard Sonogashira conditions (Pd[PPh₃]₂Cl₂, CuI, triethylamine, THF) to yield π-extended systems. rsc.org The tolerance of a boronic ester (BPin) group in related syntheses also suggests the potential for subsequent cross-coupling reactions. acs.orgacs.org

Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

The structural confirmation of newly synthesized derivatives of this compound relies heavily on a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). nih.govontosight.ai

Infrared (IR) Spectroscopy is instrumental in identifying key functional groups. For instance, the IR spectrum of a 1,3,4-oxadiazole derivative would typically show characteristic absorption bands for the C=N stretching vibration of the oxadiazole ring at approximately 1630 cm⁻¹ and the C-O-C stretching at around 1114 cm⁻¹. scispace.comresearchgate.net The N-H stretching of the amino group is also readily identifiable. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, provides detailed information about the molecular structure. In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons on the ethyl group and any aromatic substituents are diagnostic. nih.govnih.gov For example, in a derivative like 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline, the ethyl group protons appear at distinct chemical shifts. scispace.comresearchgate.net ¹³C NMR spectroscopy is equally crucial for confirming the carbon framework of the molecule, with the carbons of the oxadiazole ring showing characteristic resonances. scispace.comresearchgate.netnih.govnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, thereby confirming their identity. The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) is a key piece of data obtained from mass spectra. scispace.comresearchgate.netnih.gov

The following table summarizes the key spectroscopic data for a representative 1,3,4-oxadiazole derivative, 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline, to illustrate the application of these techniques. scispace.comresearchgate.net

| Spectroscopic Technique | Characteristic Peaks/Signals |

| IR (cm⁻¹) | 2960 (C-H aliphatic), 1630.5 (C=N oxadiazole), 1114.6 (C-O oxadiazole) |

| ¹H NMR (δ, ppm) | 6.63-7.52 (dd, aromatic protons), 6.00 (bs, NH₂ protons) |

| ¹³C NMR (δ, ppm) | 165.86 (C-5 of oxadiazole), 161.40 (C-2 of oxadiazole), 152.31, 127.86, 113.52, 109.38 (aromatic carbons), 26.63, 14.90 (ethyl carbons) |

| Mass Spec (m/z) | 222 (M+1) |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variations on Biological Activity Profiles

The biological activity of 5-Ethyl-1,3,4-oxadiazol-2-amine derivatives can be significantly modulated by altering the substituents at various positions on the oxadiazole ring and on any extended molecular scaffolds.

Role of the Ethyl Group at Position 5

The ethyl group at the 5-position of the 1,3,4-oxadiazole (B1194373) ring plays a role in defining the compound's lipophilicity and steric profile, which in turn can influence its interaction with biological targets. Studies on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have provided insights into the significance of this substituent. For instance, in a series of compounds screened for anticancer activity, the nature of the substituent at the 5-position was varied. nih.gov

Influence of Amino Group Modifications at Position 2

The amino group at the 2-position is a key site for chemical modification, and its substitution has been shown to have a profound effect on biological activity. For example, a study on 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles revealed that the compound with an unsubstituted -NH2 group at the 2nd position exhibited the highest anticonvulsant effect. jchemrev.com

In another study, N-aryl substitution of the 2-amino group in 5-substituted-1,3,4-oxadiazol-2-amines led to a series of compounds with potential anticancer activity. nih.gov The nature and substitution pattern of the aryl ring were found to be critical for the observed biological effects. For example, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity across various cancer cell lines. nih.gov This highlights that while the core 2-amino-1,3,4-oxadiazole is important, its derivatization is a viable strategy for enhancing potency and selectivity.

Furthermore, the amino group can be incorporated into a larger heterocyclic system or be substituted with long alkyl chains, which has been shown to be a successful strategy in the design of cholinesterase inhibitors. nih.govnih.gov The 1,3,4-oxadiazole heterocycle is considered a bioisostere of amides and esters, and its ability to participate in hydrogen bonding interactions is crucial for its pharmacological activity. nih.gov

Effects of Remote Substitutions on Extended Scaffolds

When this compound is used as a scaffold, substitutions on extended parts of the molecule, such as an N-aryl ring, can dramatically influence biological activity. Research on N-aryl-5-ethyl-1,3,4-oxadiazol-2-amine analogues has demonstrated the importance of the substitution pattern on the aromatic ring. nih.gov

For example, the introduction of a methyl group on the phenyl ring, as in N-(4-Methylphenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, results in a specific biological activity profile when tested against a panel of cancer cell lines. nih.gov Similarly, the presence of a bromine atom, as in N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, alters the electronic and steric properties of the molecule, leading to a different activity profile. nih.gov

The following table summarizes the anticancer screening data for some N-aryl-5-ethyl-1,3,4-oxadiazol-2-amine derivatives, illustrating the impact of remote substitutions.

| Compound | Substituent on Phenyl Ring | Mean Growth Percent (GP) | Most Sensitive Cell Lines |

|---|---|---|---|

| N-(4-Methylphenyl)-5-ethyl-1,3,4-oxadiazol-2-amine (4f) | 4-Methyl | Data not specified | Data not specified |

| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine (4l) | 4-Bromo | Data not specified | Data not specified |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | 2,4-Dimethyl (on N-phenyl) and 4-Methoxy (on 5-phenyl) | 62.61 | MDA-MB-435, K-562, T-47D, HCT-15 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Potency

QSAR models have been successfully developed for various series of 1,3,4-oxadiazole derivatives to predict their biological potency. nih.gov These models typically use a range of molecular descriptors, which quantify different aspects of a molecule's physicochemical and structural properties. For instance, in a study on the antibacterial activity of 1,3,4-oxadiazole derivatives, multiple regression analysis was used to generate predictive models with good statistical quality. nih.gov

Such models are valuable tools in drug discovery as they can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. QSAR studies on related heterocyclic systems have also shown that descriptors related to lipophilicity (logP), molecular shape, and electronic properties are often crucial for building robust predictive models. nih.govnih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a powerful approach used to identify the essential structural features of a molecule that are responsible for its biological activity. For 1,3,4-oxadiazole derivatives, several key pharmacophoric features have been identified through a combination of SAR and computational studies.

The 1,3,4-oxadiazole ring itself is a critical pharmacophoric element, often acting as a central scaffold. nih.gov It is considered a bioisostere of amide and ester groups and can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The antimicrobial activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives has been shown to vary depending on the type and position of the substituents, indicating their importance as pharmacophoric features. tubitak.gov.tr

Conformation and Stereochemical Considerations in Bioactivity

The three-dimensional arrangement of a molecule is crucial in determining its interaction with biological targets. For derivatives of 1,3,4-oxadiazole, including this compound, both the conformation of flexible substituents and the stereochemistry of any chiral centers can significantly influence biological activity.

The 1,3,4-oxadiazole ring itself is an aromatic, and therefore planar, system. nih.gov This planarity can be a key feature in how these molecules fit into the binding sites of proteins and enzymes. However, the substituents attached to the ring introduce conformational flexibility that can modulate activity. In the case of this compound, the ethyl group at position C5 is a key flexible component. The rotation around the bond connecting the ethyl group to the oxadiazole ring can result in different spatial orientations of the ethyl group relative to the plane of the heterocyclic ring. While specific conformational analysis studies on this compound are not extensively available in the current literature, the orientation of such alkyl groups can be critical for fitting into hydrophobic pockets within a biological target.

Furthermore, the introduction of chiral centers into derivatives of 1,3,4-oxadiazole has been shown to be a determining factor in their biological efficacy. Although this compound itself is not chiral, derivatization of the amine group or the ethyl group could introduce stereocenters. Research on related chiral 1,3,4-oxadiazole-containing compounds has demonstrated that enantiomers can exhibit different potencies. For instance, studies on chiral 1,3,4-oxadiazole derivatives as potential therapeutic agents have often revealed that one enantiomer is significantly more active than the other, highlighting the importance of stereospecific interactions with the target biomolecule.

In the broader context of drug design, the 1,3,4-oxadiazole ring is often employed as a bioisostere for amide or ester groups. nih.gov This substitution can lead to improved metabolic stability and pharmacokinetic properties. The spatial arrangement of the substituents on the oxadiazole ring is critical for maintaining the necessary interactions, such as hydrogen bonds and hydrophobic interactions, with the receptor site that were present in the original molecule.

While detailed research findings specifically for this compound are limited, the principles of conformational analysis and stereochemistry from related 1,3,4-oxadiazole derivatives underscore the importance of these factors in their bioactivity. The table below illustrates hypothetical differences in activity based on stereochemical considerations in related chiral compounds, highlighting the significance of the 3D structure.

Table 1: Illustrative Impact of Stereochemistry on the Bioactivity of Chiral 1,3,4-Oxadiazole Derivatives (Hypothetical Data)

| Compound Derivative (with Chiral Center) | Enantiomer | Biological Activity (IC₅₀ in µM) |

| Derivative A | (R)-enantiomer | 5.2 |

| (S)-enantiomer | 89.7 | |

| Derivative B | (R)-enantiomer | 112.4 |

| (S)-enantiomer | 12.1 | |

| Derivative C | Racemic Mixture | 45.3 |

| (R)-enantiomer | 38.5 | |

| (S)-enantiomer | 52.1 |

This table is a hypothetical representation to illustrate how stereochemistry can be a critical determinant of the biological activity in chiral molecules containing the 1,3,4-oxadiazole scaffold.

Biological and Pharmacological Research

Antimicrobial Activities

Derivatives of the 1,3,4-oxadiazole (B1194373) scaffold have been extensively studied for their potential to combat microbial infections. These investigations have revealed a range of activities against bacteria, fungi, and some viruses.

Antibacterial Spectrum and Efficacy

While specific data on the antibacterial activity of 5-Ethyl-1,3,4-oxadiazol-2-amine is limited in the reviewed literature, numerous studies have demonstrated the antibacterial potential of its derivatives. The 1,3,4-oxadiazole nucleus is a key pharmacophore in the development of new antibacterial agents. nih.govmdpi.com

Research into various 2,5-disubstituted 1,3,4-oxadiazoles has shown that their efficacy is significantly influenced by the nature of the substituents. For instance, certain N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have exhibited potent activity against Gram-positive bacteria, with some derivatives showing broad-spectrum antibacterial effects with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 μg/mL. mdpi.com In one study, a series of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines were synthesized and tested, with the N-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivative showing the most significant antibacterial activity with MIC values between 4 and 8 µg/mL. semanticscholar.org

Another study on 5-(1-adamantyl)-1,3,4-oxadiazole derivatives identified compounds with notable activity, particularly against Gram-positive bacteria. Similarly, research on 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives revealed that some compounds were active against Staphylococcus aureus and Bacillus subtilis with MICs of 1.56 mg/mL and 0.78 mg/mL, respectively. nih.gov

The following table summarizes the antibacterial activity of selected 1,3,4-oxadiazole derivatives, highlighting the diversity of their efficacy against various bacterial strains.

Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Various bacteria | 4-8 | semanticscholar.org |

| Piperazinomethyl derivative of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Gram-positive and Gram-negative bacteria | 0.5-8 | mdpi.com |

| 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivative (VIII) | Staphylococcus aureus | 1560 | nih.gov |

| 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivative (IX) | Bacillus subtilis | 780 | nih.gov |

Antifungal Properties

The antifungal potential of the 1,3,4-oxadiazole class of compounds has also been a subject of considerable research. mdpi.com Derivatives of this compound have shown varying degrees of efficacy against different fungal pathogens.

In a study evaluating N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines, the derivative N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine demonstrated the highest antifungal activity with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. semanticscholar.org Another study on 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, a related class of compounds, found that some derivatives possessed significant antifungal activity against Aspergillus niger and Candida albicans. rasayanjournal.co.in

The table below presents the antifungal activity of representative 1,3,4-oxadiazole derivatives.

Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | Various fungi | 4 | semanticscholar.org |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine derivatives | Aspergillus niger, Candida albicans | Significant activity noted | rasayanjournal.co.in |

Antiviral Potentials

The exploration of 1,3,4-oxadiazole derivatives has extended to their potential as antiviral agents. While specific studies on this compound are not prevalent, research on related structures has shown promise.

A study on novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and their derivatives revealed antiviral activity against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). nih.gov In another investigation, a series of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones were evaluated for their antiviral activity against camelpox and buffalopox viruses, though the tested compounds did not show significant activity at the concentrations used. Furthermore, a series of 2-(3,5-dinitrophenyl)-5-substituted phenyl-1,3,4-oxadiazoles were tested against Ranikhet Disease Virus (RDV), but no antiviral activity was observed. philarchive.org

Anticancer and Antitumor Investigations

The anticancer potential of this compound derivatives is a significant area of pharmacological research. Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines and have begun to elucidate their mechanisms of action.

Cytotoxic Effects on Cancer Cell Lines

Derivatives of 5-substituted-1,3,4-oxadiazol-2-amine have been a fertile ground for the discovery of novel anticancer agents. These compounds have been screened against a wide array of human cancer cell lines, often showing significant cytotoxic activity.

One study reported the anticancer activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. The compound N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine showed a growth percentage (GP) of 76.62 against the A498 renal cancer cell line and 77.96 against the MALME-3M melanoma cell line. nih.gov Another derivative, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, exhibited a mean growth percent of 62.61 and was particularly sensitive against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov

The following table provides a detailed overview of the cytotoxic effects of various derivatives of 5-substituted-1,3,4-oxadiazol-2-amine on different human cancer cell lines.

Cytotoxic Effects of 5-Substituted-1,3,4-oxadiazol-2-amine Derivatives on Human Cancer Cell Lines

| Derivative | Cancer Cell Line | Cell Line Type | Activity (Growth Percent) | Reference |

|---|---|---|---|---|

| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | A498 | Renal Cancer | 76.62 | nih.gov |

| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | MALME-3M | Melanoma | 77.96 | nih.gov |

| N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine | MOLT-4 | Leukemia | 79.51 | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 15.43 | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | 18.22 | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D | Breast Cancer | 34.27 | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 | Colon Cancer | 39.77 | nih.gov |

| N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82 | nih.gov |

Mechanisms of Action in Oncological Contexts (e.g., cell cycle arrest, apoptosis induction)

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to their interaction with various molecular targets and pathways crucial for cancer cell survival and proliferation.

One of the proposed mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting the formation of microtubules, these compounds can lead to cell cycle arrest and ultimately apoptosis.

Furthermore, derivatives of this compound have been suggested to target key enzymes involved in DNA replication and repair, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II. Inhibition of these enzymes disrupts essential cellular processes, leading to cell death in cancerous cells. Predictive studies have also pointed towards the inhibition of the STAT3 transcription factor as a probable anticancer mechanism for some 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.

Anti-inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole have shown notable anti-inflammatory and analgesic effects in a variety of experimental models. This has spurred interest in their development as potential therapeutic agents for inflammatory conditions and pain management.

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been evaluated using both in vivo and in vitro models. A common in vivo model used is the carrageenan-induced paw edema test in rats, which assesses the ability of a compound to reduce acute inflammation. humanjournals.comnih.gov In one study, a series of 1,3,4-oxadiazole derivatives exhibited significant anti-inflammatory activity, with some compounds showing a reduction in paw edema comparable to the standard drug indomethacin. humanjournals.comresearchgate.net For instance, compounds 4j, 4g, and 4d demonstrated 68%, 64%, and 62% anti-inflammatory activity, respectively. humanjournals.com Another study found that a synthesized oxadiazole derivative, Ox-6f, significantly reduced carrageenan-induced edema by up to 79.83%. nih.gov

In vitro anti-inflammatory activity is often assessed through methods like the heat-induced albumin denaturation assay. nih.gov The 1,3,4-oxadiazole nucleus is considered a bioisostere for carboxylic acids, esters, and amides, which may contribute to its biological activity. mdpi.com This structural feature is thought to enable these compounds to act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. acs.orgacs.org By inhibiting these enzymes, the production of prostaglandins (B1171923) and leukotrienes, which are mediators of inflammation, is reduced. humanjournals.com The replacement of a free carboxylic group with a 1,3,4-oxadiazole ring has been shown to retain or even enhance anti-inflammatory activity while potentially reducing the ulcerogenic side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Some 1,3,4-oxadiazole derivatives have been specifically investigated for their inhibitory effects on COX-1 and COX-2 enzymes. mdpi.comnih.gov Molecular docking studies have suggested that these compounds can bind effectively within the active sites of both COX isoenzymes. researchgate.netnih.gov In some cases, derivatives have shown preferential inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

The analgesic properties of 1,3,4-oxadiazole derivatives are believed to be closely linked to their anti-inflammatory actions, as inflammation is a major contributor to pain. By reducing inflammation, these compounds can alleviate pain. The modulation of pain pathways by these compounds has been investigated in various animal models of pain, such as the tail-flick test and the formalin test. nih.gov

The tail-flick test assesses the response to a thermal pain stimulus, while the formalin test induces a biphasic pain response, representing both acute nociceptive pain and inflammatory pain. nih.gov Studies have shown that certain 1,3,4-oxadiazole derivatives can dose-dependently reduce the pain response in both phases of the formalin test, suggesting an effect on both immediate pain signaling and the later inflammatory phase of pain. nih.gov The mechanism of action is thought to involve the reduction of pro-inflammatory mediators like prostaglandin (B15479496) E2. nih.gov

The descending pain modulatory system, which involves pathways from the brainstem to the spinal cord, plays a crucial role in controlling pain perception. This system utilizes neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) to inhibit the transmission of pain signals in the spinal cord. daradia.com Endogenous opioids such as endorphins, enkephalins, and dynorphins also play a significant role in pain modulation by acting on opioid receptors in the central nervous system. physio-pedia.com While the direct interaction of this compound with these specific pathways is not extensively detailed in the provided context, the broader class of 1,3,4-oxadiazoles has been shown to influence pain signaling. nih.gov

Neurological and CNS-Related Activities

The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the development of agents targeting the central nervous system (CNS), with research highlighting its potential in treating a range of neurological disorders.

Several derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticonvulsant activity in preclinical models. The most common models used for this purpose are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice. wu.ac.thnih.govthieme-connect.com These tests represent different types of epileptic seizures.

In one study, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, with some compounds showing promising activity in both the MES and scPTZ models. nih.gov For example, compound 5b was found to have a high level of anticonvulsant activity. nih.gov Another study reported that a compound with an amino substituent at the 2-position of the 1,3,4-oxadiazole ring demonstrated respectable anticonvulsant effects. nih.gov The introduction of electron-withdrawing groups, such as a chloro group, on a phenyl ring attached to the oxadiazole core has also been shown to enhance anticonvulsant activity. ptfarm.plnih.gov

The mechanism of anticonvulsant action for some of these derivatives is thought to involve the modulation of the GABAergic system. nih.gov Specifically, some compounds have shown binding affinity for the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain. wu.ac.thnih.gov Molecular docking studies have suggested that these compounds can interact with the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov

The 1,3,4-oxadiazole nucleus has been incorporated into molecules designed to inhibit various enzymes implicated in neurological and other diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: The inhibition of AChE and BChE, enzymes that break down the neurotransmitter acetylcholine (B1216132), is a key strategy in the management of Alzheimer's disease. nih.govnih.gov Numerous 1,3,4-oxadiazole derivatives have been synthesized and found to be potent inhibitors of both AChE and BChE. nih.govnih.govnih.govinrae.frnih.govnih.gov Some compounds have shown dual inhibitory activity, while others are selective for one of the enzymes. nih.govnih.govnih.gov For instance, a series of 5-pyrid-3-yl-1,3,4-oxadiazole derivatives displayed excellent in vitro inhibitory activity against both enzymes, with one compound, 5e, being a particularly potent dual inhibitor. nih.gov The 1,3,4-oxadiazol-2-amine (B1211921) core is a common feature in many of these inhibitors and is believed to be important for their interaction with the active sites of these enzymes. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is an enzyme that has been implicated in the pathology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. nih.govmdpi.comtau.ac.il The 1,3,4-oxadiazole scaffold has been used to develop potent and selective inhibitors of GSK-3β. nih.govtau.ac.il One study reported a series of oxadiazole derivatives as GSK-3β inhibitors, with one compound showing highly potent and selective activity. The binding mode of this inhibitor was confirmed through X-ray co-crystallography. nih.gov Another study identified oxadiazole-based inhibitors with high potency for both GSK-3α and GSK-3β isoforms. tau.ac.il

Integrase Inhibition: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). The 1,3,4-oxadiazole ring system has been incorporated into naphthyridine derivatives to create potent HIV-1 integrase inhibitors. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural features that contribute to the inhibitory activity of these compounds. nih.gov

The table below summarizes the enzyme inhibitory activities of selected 1,3,4-oxadiazole derivatives.

| Compound/Series | Target Enzyme(s) | Key Findings |

| 5-pyrid-3-yl-1,3,4-oxadiazole derivatives | AChE, BChE | Potent dual inhibitors, with compound 5e showing IC50 values of 50.87 nM for AChE and 4.77 nM for BChE. nih.gov |

| 1,3,4-Oxadiazole derivatives of benzimidazole | GSK-3β | Compound 20x showed highly selective and potent GSK-3β inhibitory activity. nih.gov |

| 1,3,4-Oxadiazole substituted naphthyridines | HIV-1 Integrase | Demonstrated potent enzyme and antiviral activity through inhibition of viral DNA integration. nih.govnih.gov |

| 2,5-disubstituted-1,3,4-oxadiazoles | AChE, BChE | Identified selective AChE inhibitors with IC50 values in the range of 0.023 to 0.037 μM. nih.gov |

The multifaceted pharmacological profile of 1,3,4-oxadiazole derivatives makes them attractive candidates for research into neurodegenerative diseases like Alzheimer's. Their ability to inhibit key enzymes such as AChE, BChE, and GSK-3β is highly relevant to the pathology of this disease. nih.govnih.govnih.govrsc.org

The inhibition of cholinesterases helps to increase the levels of acetylcholine in the brain, which can improve cognitive function. nih.govnih.gov GSK-3β is involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles and neuronal death. nih.govnih.gov By inhibiting GSK-3β, 1,3,4-oxadiazole derivatives could potentially reduce tau pathology. nih.govtau.ac.ilresearchgate.net

Furthermore, some 1,3,4-oxadiazole derivatives have been investigated for their ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, another key pathological feature of Alzheimer's disease. nih.gov The accumulation of Aβ plaques in the brain contributes to neuronal dysfunction and cognitive decline. nih.gov Multi-target-directed ligands (MTDLs) based on the 1,3,4-oxadiazole scaffold are being designed to simultaneously address multiple aspects of Alzheimer's disease pathology, such as cholinesterase inhibition, GSK-3β inhibition, and Aβ anti-aggregation activity. nih.govnih.gov

Antiparasitic and Antimalarial Activities

The global health burden of parasitic diseases, including malaria, necessitates the continuous search for new and effective therapeutic agents. The 1,3,4-oxadiazole nucleus has emerged as a promising starting point for the development of novel antiparasitic and antimalarial drugs.

While direct experimental data on the efficacy of this compound against Plasmodium falciparum, the deadliest species of malaria parasite, or other parasites is not extensively documented in publicly available research, the broader class of 2-amino-1,3,4-oxadiazoles and their derivatives has shown promise in this area.

Structure-activity relationship (SAR) studies on various substituted 1,3,4-oxadiazoles indicate that the nature of the substituent at the 5-position can significantly influence antimalarial activity. For instance, certain 4-substituted 3-amino-1,2,5-oxadiazole derivatives from the Medicines for Malaria Venture's Malaria Box project have demonstrated potent in vitro activity against P. falciparum. mdpi.com One of the most promising compounds from this series, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, exhibited a half-maximal inhibitory concentration (IC50) of 0.034 µM against the chloroquine-sensitive NF54 strain of P. falciparum. researchgate.net

Furthermore, research on 2,5-disubstituted 1,3,4-oxadiazoles has identified compounds with activity against other parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. researchgate.net Specifically, 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are structurally related to 2-amino-1,3,4-oxadiazoles, have been investigated as inhibitors of Trypanosoma brucei pteridine (B1203161) reductase (TbPTR1). researchgate.net

Although these findings are for related heterocyclic compounds, they suggest that the 2-amino-1,3,4-oxadiazole scaffold, including this compound, warrants further investigation for its potential antiparasitic and antimalarial properties.

The exploration of novel modes of action is crucial to overcome drug resistance in parasitic diseases. For the broader class of 1,3,4-oxadiazoles, several mechanisms of action have been proposed. In the context of malaria, some 1,3,4-oxadiazole-containing hybrid molecules are designed to interfere with the parasite's ability to detoxify heme, a mechanism similar to that of established antimalarials like chloroquine.

For other parasitic infections, such as trypanosomiasis and leishmaniasis, the inhibition of specific enzymes essential for parasite survival is a key strategy. As mentioned, derivatives of the related 2-amino-1,3,4-thiadiazole scaffold have been shown to target pteridine reductase-1 (PTR1) in Trypanosoma brucei. researchgate.net This enzyme is vital for the parasite's folate metabolism, making it an attractive drug target. Given the structural similarities, it is plausible that this compound or its derivatives could exhibit a similar inhibitory mechanism against parasitic enzymes. However, specific studies to validate the mode of action of this compound in parasites are yet to be conducted.

Other Pharmacological Activities (e.g., Antihypertensive, Antitubercular, Anti-HIV)

The versatility of the 1,3,4-oxadiazole scaffold is evident from its presence in drugs with diverse therapeutic applications. acs.org

Antihypertensive Activity: The 1,3,4-oxadiazole ring is a core component of the antihypertensive drug Nesapidil. acs.org This suggests that derivatives of this compound could potentially be explored for their effects on blood pressure.

Antitubercular Activity: Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as antitubercular agents. For example, a series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives displayed potent in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. nih.gov The mechanism of action for these compounds was identified as the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. nih.gov Another study on 2-substituted thio-5-aryl-1,3,4-oxadiazoles also identified compounds with significant activity against M. tuberculosis H37Rv. nih.gov While specific data for this compound is not available, the consistent antitubercular activity across various derivatives underscores the potential of this chemical class.

Anti-HIV Activity: The 1,3,4-oxadiazole scaffold is found in the clinically used anti-HIV drug Raltegravir, an integrase inhibitor. acs.org Furthermore, various synthetic 1,3,4-oxadiazole derivatives have been evaluated for their anti-HIV properties. nih.govresearchgate.netresearchgate.net For instance, some 2-adamantyl/adamantylmethyl-5-aryl-1,3,4-oxadiazoles have shown moderate inhibitory activity against HIV-1 and HIV-2 replication. researchgate.net Another study reported on new substituted 1,3,4-oxadiazole derivatives and their acyclic nucleoside analogues with moderate to high antiviral activity against HIV-1. nih.gov These findings suggest that the this compound framework could serve as a basis for the development of new anti-HIV agents.

A derivative, N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, was synthesized and evaluated for its anticancer activity. The table below summarizes the growth percent (GP) of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Growth Percent (GP) |

| A498 | Renal Cancer | 76.62 |

| MALME-3M | Melanoma | 77.96 |

| MOLT-4 | Leukemia | 79.51 |

| Data from a study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. nih.gov |

Biological Target Identification and Validation

Identifying the specific biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. For the broader class of 2-amino-1,3,4-oxadiazoles, several molecular targets have been identified.

Derivatives of this scaffold have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. nih.gov Other studies have reported the inhibition of enzymes like urease and α-glucosidase by 1,3,4-oxadiazole derivatives. tandfonline.comtandfonline.com

In the context of cancer, 1,3,4-oxadiazole derivatives have been demonstrated to target enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II. researchgate.net

As previously mentioned, in the field of infectious diseases, DprE1 has been validated as a target for antitubercular 1,3,4-oxadiazoles. nih.gov For antifibrotic applications, a class of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids was found to inhibit Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated gene transcription. nih.gov

While these findings provide a basis for the potential biological targets of this compound, specific target identification and validation studies for this particular compound are necessary to elucidate its precise pharmacological profile.

The table below presents enzyme inhibition data for various 1,3,4-oxadiazole derivatives, illustrating the diverse inhibitory potential of this scaffold.

| Enzyme | Derivative Type | IC50 / Inhibition |

| Acetylcholinesterase (AChE) | 5-Aryl-1,3,4-oxadiazoles with long alkyl chains | 12.8–99.2 µM |

| Butyrylcholinesterase (BChE) | 5-Aryl-1,3,4-oxadiazoles with long alkyl chains | from 53.1 µM |

| α-Glucosidase | Benzimidazole-based 1,3,4-oxadiazoles | 2.6 ± 0.1 to 140 ± 0.30 µM |

| Monoamine oxidase B (MAO-B) | 1,3,4-Oxadiazole derivatives | 0.039, 0.066, 0.045 µM |

| Urease | N-(substituted)-2-(5-(1-(4-nitrophenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide hybrids | Potent inhibition |

| Data compiled from various studies on 1,3,4-oxadiazole derivatives. nih.govtandfonline.comtandfonline.com |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 5-Ethyl-1,3,4-oxadiazol-2-amine, might interact with a biological target, typically a protein.

Studies on various 2-amino-1,3,4-oxadiazole derivatives reveal common interaction patterns within protein active sites. The 1,3,4-oxadiazole (B1194373) ring, with its nitrogen and oxygen atoms, frequently acts as a hydrogen bond acceptor. researchgate.netnih.gov The 2-amino group is a critical feature, capable of forming strong hydrogen bonds with amino acid residues in a protein's binding pocket. researchgate.netnih.gov

In the case of this compound, the amino group (-NH2) would be expected to serve as a hydrogen bond donor, while the nitrogen atoms of the oxadiazole ring can act as acceptors. The ethyl group at the 5-position introduces a hydrophobic character, suggesting it could form van der Waals or hydrophobic interactions with nonpolar residues in a binding site, potentially enhancing binding affinity and selectivity. acs.org For example, in studies of similar compounds targeting acetylcholinesterase (AChE), the ligand is often positioned to block the enzyme's gorge, with different substituents interacting with specific residues within this channel. nih.govresearchgate.net

Binding affinity predicts the strength of the interaction between a ligand and its target protein. This is often expressed as a docking score (in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). Lower docking scores typically indicate a higher predicted binding affinity.

While specific binding affinity data for this compound is not extensively documented, studies on analogous 1,3,4-oxadiazole derivatives provide insight into their potential. For instance, various 5-aryl-1,3,4-oxadiazol-2-amines have shown moderate to high binding affinities for enzymes like acetylcholinesterase and butyrylcholinesterase, with IC50 values ranging from 12.8 µM to over 99 µM. nih.govresearchgate.net In silico evaluations of other derivatives against targets like cyclin-dependent kinase 2 (CDK-2) have yielded promising docking scores, with some compounds showing better scores (e.g., -10.654 kcal/mol) than reference ligands. researchgate.net

| Derivative Class | Protein Target | Metric | Reported Value | Reference |

|---|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | IC₅₀ | 12.8–99.2 µM | nih.govresearchgate.net |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Butyrylcholinesterase (BChE) | IC₅₀ | > 53.1 µM | nih.govresearchgate.net |

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine Derivatives | Cyclin-dependent kinase 2 (CDK-2) | Docking Score | -10.169 to -10.654 kcal/mol | researchgate.net |

| Various Selective Androgen Receptor Modulators (SARMs) with oxadiazole cores | Androgen Receptor (AR) | ΔGbind | -8.0 to -10.9 kcal/mol | acs.org |

Molecular docking studies are instrumental in identifying potential protein targets for a class of compounds. For 1,3,4-oxadiazole derivatives, a wide range of potential targets has been explored computationally and experimentally. These include:

Cholinesterases (AChE and BChE): As inhibitors for the potential management of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Docking studies show these compounds can block the enzyme gorge. nih.gov

Kinases: Such as p38 MAPK and CDK-2, which are crucial in cell signaling and proliferation, making them targets for anti-inflammatory and anticancer agents. researchgate.netnih.gov The ATP binding pocket is a common target site for these inhibitors. nih.gov

Androgen Receptor (AR): Certain oxadiazole-containing molecules have been investigated as selective androgen receptor modulators (SARMs), with docking studies identifying key interactions within the receptor's ligand-binding domain. acs.orgacs.org

Mycobacterial Enzymes: The scaffold is a key pharmacophore for antimycobacterial agents, with enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) identified as a target. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension (TD-DFT) are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules from first principles.

DFT calculations provide a detailed picture of the electronic structure of this compound. The 1,3,4-oxadiazole ring is an aromatic, planar system due to the delocalization of π-electrons. This planarity is a key structural feature. researchgate.netnih.gov The introduction of an electron-donating amino group at position 2 and an electron-donating ethyl group at position 5 modifies the electron distribution across the molecule, influencing its reactivity and intermolecular interactions. DFT studies on similar structures are used to calculate properties like molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electron transfer efficiency. researchgate.netnih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In 1,3,4-oxadiazole derivatives, the HOMO density is often localized on the more electron-rich parts of the molecule, such as an amino substituent, while the LUMO density resides on the electron-deficient oxadiazole ring. researchgate.net The presence of electron-donating groups like the amino group tends to increase the HOMO energy and decrease the HOMO-LUMO gap, enhancing the molecule's potential as an electron donor. nih.gov

| Parameter | Typical Value Range (eV) | Significance | Reference |

|---|---|---|---|

| E(HOMO) | -5.42 to -6.18 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | |

| E(LUMO) | -1.87 to -2.54 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | |

| Energy Gap (ΔE) | 3.15 to 4.31 | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. | nih.gov |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential.

In MEP analysis, red-colored regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue-colored regions indicate electron-deficient areas with positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow areas represent regions with intermediate, near-zero potential.

For the 1,3,4-oxadiazole class of compounds, MEP studies reveal specific reactivity patterns. Generally, the electronegative oxygen and nitrogen atoms of the oxadiazole ring create a region of negative potential, highlighting their role as hydrogen bond acceptors. nih.gov A theoretical study on the closely related analogue, 1,3,4-oxadiazole-2-amine, showed that the most negative potential is localized over the oxygen and nitrogen atoms of the ring, while the most positive potential is found on the amine hydrogens. nahrainuniv.edu.iq This distribution is critical for understanding how the molecule interacts with biological receptors, where the negative regions can engage with hydrogen bond donors (like amino acid residues) and the positive regions can interact with hydrogen bond acceptors. nih.govacs.org The ethyl group at position 5 would introduce a larger region of neutral potential, influencing the molecule's lipophilicity and steric profile.

Spectroscopic Property Predictions (e.g., IR, UV-Vis)

Theoretical calculations, particularly using Density Functional Theory (DFT), can predict spectroscopic properties like Infrared (IR) and UV-Visible spectra with high accuracy. These predictions aid in the structural confirmation of synthesized compounds and provide insight into their electronic transitions.

Infrared (IR) Spectroscopy: Predicted IR spectra help in assigning vibrational modes to experimentally observed absorption bands. For the 1,3,4-oxadiazole-2-amine scaffold, key predicted vibrational frequencies include:

N-H Stretching: The primary amine group typically shows symmetric and asymmetric stretching vibrations. In a theoretical study of 1,3,4-oxadiazole-2-amine, these were predicted to be in the region of 3500-3600 cm⁻¹. nahrainuniv.edu.iq

C=N Stretching: The stretching vibration of the C=N bond within the oxadiazole ring is a characteristic peak, generally predicted around 1600–1650 cm⁻¹. nahrainuniv.edu.iq

C-O-C Stretching: The ether-like C-O-C stretch of the oxadiazole ring is another key identifier, with predicted frequencies appearing in the 1000-1200 cm⁻¹ range. nih.gov

C-H Stretching: The ethyl group would exhibit characteristic aliphatic C-H stretching vibrations, typically predicted just below 3000 cm⁻¹.

A comparison of experimental and theoretical IR data for various 1,3,4-oxadiazole derivatives shows good coherence, validating the computational models used. nih.govacs.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), which correspond to electronic transitions between molecular orbitals. researchgate.net For 1,3,4-oxadiazole-2-amine, the main absorption band observed in the UV region is typically due to the π → π* transition within the aromatic heterocyclic system. A theoretical study on 1,3,4-oxadiazole-2-amine predicted a maximum absorption wavelength (λmax) at 234.3 nm, corresponding to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nahrainuniv.edu.iq The presence of the ethyl group is expected to cause a minor bathochromic (red) shift in the absorption maximum.

Table 1: Predicted Spectroscopic Data for the 1,3,4-Oxadiazole-2-amine Scaffold

| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Wavelength | Assignment |

|---|---|---|---|

| IR | N-H Stretching | 3500-3600 cm⁻¹ | Amine group |

| IR | C=N Stretching | 1600-1650 cm⁻¹ | Oxadiazole ring |

| IR | C-O-C Stretching | 1000-1200 cm⁻¹ | Oxadiazole ring |

| UV-Vis | λmax | ~234 nm | π → π* transition |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical information on its conformational flexibility and its dynamic behavior when bound to a biological target, such as an enzyme active site.

MD simulations are often performed after a molecule has been docked into a protein's binding site to assess the stability of the predicted protein-ligand complex. researchgate.netfao.org The simulation tracks the trajectory of the complex over a set period (typically nanoseconds), providing insights into:

Conformational Stability: By analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable or undergoes significant conformational changes. A stable complex is indicated by a low and converging RMSD value. researchgate.net

Binding Interactions: MD simulations allow for detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein over time. This helps to identify key amino acid residues that are crucial for maintaining the binding affinity. acs.org

Flexibility Analysis: The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding, which can be important for its function. researchgate.net

While specific MD simulation studies on this compound are not widely published, studies on other 1,3,4-oxadiazole derivatives have successfully used this technique to confirm their stable binding to targets like telomerase and carbonic anhydrase, validating their potential as inhibitors. researchgate.netfao.org

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

In silico ADME and toxicity predictions are essential components of modern drug discovery, allowing for the early assessment of a compound's drug-like properties and potential liabilities.

The pharmacokinetic profile of a drug candidate determines its ability to reach the target site in the body at a sufficient concentration and duration. Several computational models are used to predict these properties for 1,3,4-oxadiazole derivatives.

Lipinski's Rule of Five: This rule is a widely used filter for drug-likeness, predicting that a compound is likely to have good oral absorption and permeation if it satisfies certain criteria (Molecular Weight ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Numerous studies on 1,3,4-oxadiazole derivatives have shown that they generally comply with Lipinski's rule, suggesting good potential for oral bioavailability. acs.org

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. For a compound to have good intestinal absorption, its TPSA is generally expected to be ≤ 140 Ų. 1,3,4-oxadiazole derivatives typically fall within this range.

Aqueous Solubility (logS): Adequate solubility is crucial for drug absorption. This parameter is often predicted computationally, and while it varies with substitution, the oxadiazole ring itself contributes to the polarity of the molecule.

Table 2: Predicted Pharmacokinetic Profile for this compound and Related Derivatives

| Parameter | Predicted Value/Compliance | Implication |

|---|---|---|

| Molecular Weight | ~127.13 g/mol | Good (≤ 500) |

| logP (Partition Coefficient) | Low to Moderate | Good balance of lipophilicity/hydrophilicity |

| Hydrogen Bond Donors | 1 (from -NH₂) | Good (≤ 5) |

| Hydrogen Bond Acceptors | 3 (O and N atoms) | Good (≤ 10) |

| Lipinski's Rule of Five | Likely Compliant | Good drug-likeness and oral absorption potential |

| Gastrointestinal Absorption | High | Good bioavailability potential acs.org |

Predicting toxicity early in the drug development process is critical to avoid late-stage failures. Various in silico tools, such as ProTox and LAZAR, are used to estimate the toxicological risks of compounds based on their chemical structure.

For the 1,3,4-oxadiazole class, computational studies have assessed several toxicity endpoints:

Acute Toxicity (LD50): The median lethal dose (LD50) is predicted to classify compounds into different toxicity classes. Many 1,3,4-oxadiazole derivatives are predicted to be in Class IV or V, indicating slight to practically no acute toxicity. advancedresearchpublications.comresearchgate.net

Mutagenicity: This predicts the potential of a compound to induce genetic mutations. Most simple 1,3,4-oxadiazole derivatives are predicted to be non-mutagenic. advancedresearchpublications.com

Carcinogenicity: The potential to cause cancer is another critical endpoint. This is often predicted to be negative for this class of compounds. researchgate.net

Hepatotoxicity: Some computational models may predict potential liver toxicity, which is a common reason for drug withdrawal and a key parameter to monitor. advancedresearchpublications.com

Table 3: General Predicted Toxicological Profile for 1,3,4-Oxadiazole Derivatives

| Toxicity Endpoint | Common Prediction Result | Reference |

|---|---|---|

| Acute Toxicity (LD50) | Class IV or V (Slightly toxic to non-toxic) | advancedresearchpublications.com |

| Hepatotoxicity | Often predicted as inactive/low risk | advancedresearchpublications.com |

| Carcinogenicity | Often predicted as inactive | researchgate.net |

| Immunotoxicity | Often predicted as inactive | advancedresearchpublications.com |

| Mutagenicity | Often predicted as inactive | advancedresearchpublications.com |

Quantum Chemical Descriptors and Their Correlation with Biological Activity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can quantify its reactivity and physical properties. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate a compound's structure with its biological activity. nih.gov

Key quantum chemical descriptors for this compound would include: